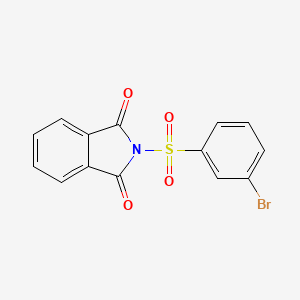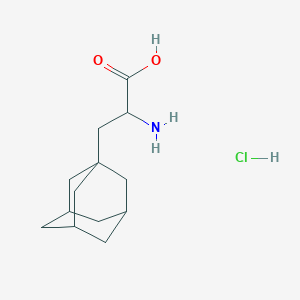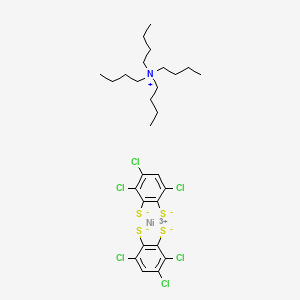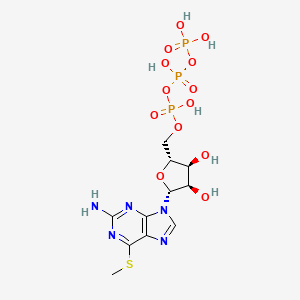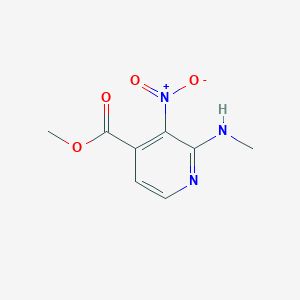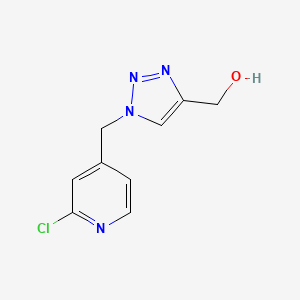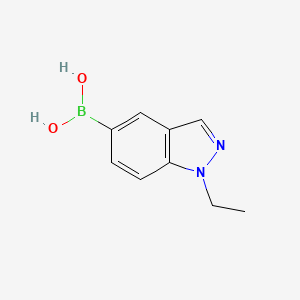
(1-Ethyl-1H-indazol-5-yl)boronic acid
Übersicht
Beschreibung
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 952319-70-9 and a molecular weight of 190.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula for “(1-Ethyl-1H-indazol-5-yl)boronic acid” is C9H11BN2O2 . This indicates that the molecule is composed of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 190.01 .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Boronic acids have seen a significant rise in their incorporation into medicinal chemistry endeavors due to several desirable properties, such as potentially enhancing the potency of drugs or improving their pharmacokinetic profiles. The FDA and Health Canada have approved five boronic acid drugs, highlighting their growing importance in drug discovery. These compounds are being actively investigated for their benefits in incorporating into future drug development processes (Plescia & Moitessier, 2020).
Boron in Natural Products and Drug Synthesis
The unique chemical properties of boron, lying on the borderline between metals and non-metals, offer innovative opportunities in drug design. Boron's peculiarities have been exploited to enhance the binding of drugs to their target receptors, showcasing its potential in developing new therapeutic agents with improved efficacy (Ciani & Ristori, 2012).
Antiviral Applications
The biochemical characteristics of boron have been utilized in designing novel drugs against drug-resistant viruses, demonstrating its potential in antiviral drug design. Compounds bearing boronic acid can interact with viral targets through robust hydrogen bonds, providing a valuable strategy for combating resistant viruses. Boron clusters, with their unique properties like three-dimensional aromaticity and hydrophobicity, further illustrate boron's vast potential for antiviral drug design (Wang et al., 2022).
Hydrogen Production from Ammonia Borane
Ammonia borane, a compound with high hydrogen density, has been researched for hydrogen production through hydrolysis. This process requires active and stable catalysts to accelerate the reaction, and research in this area showcases the application of boron compounds in energy production and storage. Noble and non-noble metal catalysts have been examined, with findings suggesting that boron-containing catalysts could offer efficient and sustainable solutions for hydrogen generation (Alpaydin, Gülbay, & Colpan, 2020).
Safety And Hazards
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
(1-ethylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBKIHVFSCZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739444 | |
| Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1H-indazol-5-yl)boronic acid | |
CAS RN |
952319-70-9 | |
| Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)
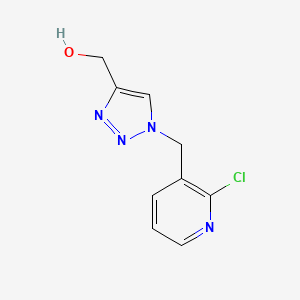
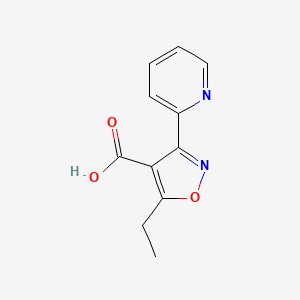
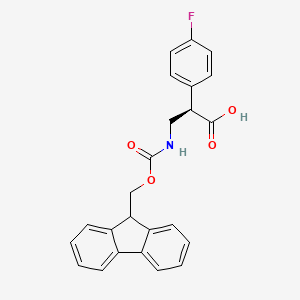
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
